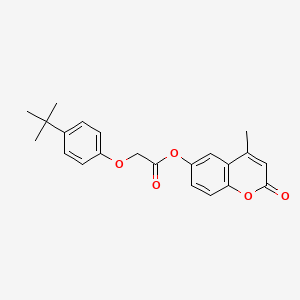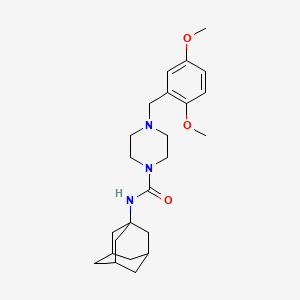
N-1-adamantyl-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide
Overview
Description
N-1-adamantyl-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide, also known as ADM, is a synthetic compound that belongs to the class of adamantyl-substituted piperazine derivatives. ADM has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
N-1-adamantyl-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for various receptors in the brain, including dopamine, serotonin, and adrenergic receptors. This compound has been used as a tool compound to study the function of these receptors and their role in various neurological disorders, such as Parkinson's disease, schizophrenia, and depression.
Mechanism of Action
The exact mechanism of action of N-1-adamantyl-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide is not fully understood, but it is believed to modulate the activity of various neurotransmitter systems in the brain. This compound has been shown to increase dopamine release in the striatum, which may contribute to its potential therapeutic effects in Parkinson's disease. It has also been shown to have anxiolytic and antidepressant effects, possibly through its interactions with serotonin and adrenergic receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase locomotor activity and induce hyperactivity in mice, which may be related to its dopaminergic effects. This compound has also been shown to reduce anxiety-like behavior and improve cognitive function in various animal models.
Advantages and Limitations for Lab Experiments
N-1-adamantyl-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for various receptors in the brain. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, this compound also has some limitations, including its potential toxicity and lack of selectivity for certain receptor subtypes.
Future Directions
There are several future directions for research on N-1-adamantyl-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide. One area of interest is the development of this compound analogs with improved selectivity and potency for specific receptor subtypes. Another area of interest is the investigation of this compound's potential therapeutic effects in various neurological disorders, such as Parkinson's disease, schizophrenia, and depression. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with various neurotransmitter systems in the brain.
properties
IUPAC Name |
N-(1-adamantyl)-4-[(2,5-dimethoxyphenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O3/c1-29-21-3-4-22(30-2)20(12-21)16-26-5-7-27(8-6-26)23(28)25-24-13-17-9-18(14-24)11-19(10-17)15-24/h3-4,12,17-19H,5-11,13-16H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMHNSCSHJXRSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-ethyl-1-[(4-propylphenyl)sulfonyl]piperidine](/img/structure/B4766388.png)
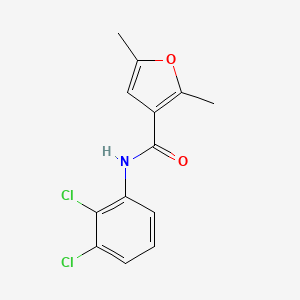
![2-{[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4766399.png)

![N-[4-(aminosulfonyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B4766430.png)
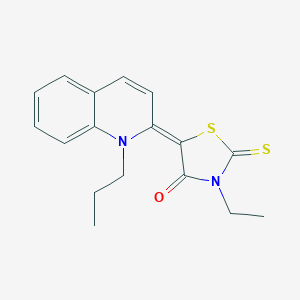

![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(2-chlorophenyl)hydrazinecarbothioamide](/img/structure/B4766457.png)
![2-(2,5-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4766461.png)
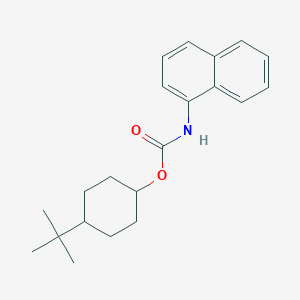
![1-[(4-chlorophenoxy)methyl]-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-5-carboxamide](/img/structure/B4766480.png)
![4-allyl-3-(4-butoxyphenyl)-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4766489.png)
